molecular formula C18H17N3O4S2 B2785456 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 2034526-03-7

3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2785456
CAS No.: 2034526-03-7
M. Wt: 403.47
InChI Key: HCRMXVOZKUITBP-UHFFFAOYSA-N
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Description

3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a synthetic thiazolidine-2,4-dione (TZD) derivative characterized by a central TZD core substituted with a piperidin-4-yl group linked to a benzoyl moiety bearing a thiazol-2-yloxy substituent.

Properties

IUPAC Name

3-[1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c22-15-11-27-18(24)21(15)13-5-8-20(9-6-13)16(23)12-1-3-14(4-2-12)25-17-19-7-10-26-17/h1-4,7,10,13H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRMXVOZKUITBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)OC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a complex organic compound that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazolidine core, which is known for various biological activities. Its structure includes a thiazole ring and a piperidine moiety, contributing to its interaction with biological targets.

Property Value
Molecular Formula C18H23N3O4S
Molecular Weight 373.45 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including aldose reductase and cyclooxygenase. This inhibition can lead to reduced inflammation and improved metabolic profiles in diabetic conditions .
  • Anticancer Activity : Thiazolidine derivatives exhibit significant anticancer properties through mechanisms such as cell cycle arrest and apoptosis induction. For instance, studies have demonstrated that related compounds can inhibit tumor angiogenesis and promote differentiation in cancer cells .

Therapeutic Applications

Research indicates several therapeutic applications for this compound:

  • Antidiabetic Agent : The thiazolidinedione class, including derivatives like this compound, has been used in managing type 2 diabetes by enhancing insulin sensitivity and reducing blood glucose levels .
  • Anticancer Treatment : Preliminary studies suggest that it may serve as a potential anticancer agent due to its ability to induce apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound's capacity to inhibit inflammatory pathways makes it a candidate for treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazolidine derivatives:

  • Study on Antifungal Activity : A systematic study on thiazolidines highlighted their antifungal properties, showing effectiveness against various fungal strains .
  • Anticancer Mechanisms : Research involving thiazolidinedione derivatives demonstrated their ability to inhibit human topoisomerases I and II, leading to apoptosis in cancer cell lines such as MCF-7 .
  • Inhibition of Lipoxygenase Activity : Inhibitory assays showed that thiazolidinedione derivatives could significantly reduce lipoxygenase activity, which is crucial in inflammatory responses .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, which can be classified into several categories:

1. Antimicrobial Activity

  • Mechanism : The compound has shown effectiveness against various bacterial strains, likely through inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
  • Findings : In vitro studies have demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

2. Antitumor Effects

  • Mechanism : Preliminary studies suggest that it may induce apoptosis in cancer cells and disrupt cell cycle progression.
  • Findings : IC50 values for cytotoxicity against cancer cell lines (e.g., HeLa) have been reported in the micromolar range, indicating potential for further development as an anticancer agent .

3. Anti-inflammatory Properties

  • Mechanism : The compound may modulate inflammatory pathways by reducing pro-inflammatory cytokines.
  • Findings : Studies have shown reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages upon treatment with this compound .

4. Antioxidant Activity

  • Mechanism : Exhibits the ability to scavenge free radicals, which contributes to protective effects against oxidative stress.
  • Findings : DPPH scavenging assays have indicated strong antioxidant capacity .

Case Studies

Several case studies highlight the applications and efficacy of 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione:

Study FocusMethodologyResults
Antibacterial EfficacyAgar diffusion methodSignificant inhibition against E. coli and S. aureus .
Cytotoxicity in Cancer CellsMTT assay on HeLa cellsIC50 values around 10 µM indicating substantial cytotoxicity .
Anti-inflammatory EffectsELISA for cytokine levelsDecreased TNF-alpha and IL-6 levels observed .
Antioxidant PotentialDPPH radical scavenging assayHigh scavenging activity noted .

Pharmacological Insights

The compound's interactions at the molecular level involve binding to various biomolecules, inhibiting or activating enzymes, and altering gene expression. Its broad range of biological activities makes it a candidate for further research in drug development, particularly in targeting diseases characterized by inflammation, infection, or uncontrolled cell proliferation.

Chemical Reactions Analysis

Functionalization at the Piperidine Moiety

The piperidin-4-yl group is introduced via:

  • Benzoylation : Reaction of 4-piperidone with 4-hydroxybenzoyl chloride, followed by reduction to yield 1-(4-hydroxybenzoyl)piperidin-4-amine .

  • Thiazol-2-yloxy linkage : Nucleophilic aromatic substitution (SNAr) between 4-hydroxybenzoyl-piperidine and 2-chlorothiazole under basic conditions (e.g., K2_2CO3_3 in acetone) .

Key reaction :

1-(4-Hydroxybenzoyl)piperidin-4-amine+2-ChlorothiazoleK2CO31-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-amine[2][6]\text{1-(4-Hydroxybenzoyl)piperidin-4-amine} + \text{2-Chlorothiazole} \xrightarrow{\text{K}_2\text{CO}_3} \text{1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-amine} \quad[2][6]

Conjugation to the TZD Core

The final assembly involves coupling the functionalized piperidine derivative to the TZD scaffold:

  • Stepwise alkylation : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the piperidine amine to the TZD’s position 3 .

  • Characterization : Confirmed via 1^1H NMR (δ 7.7–7.8 ppm for exocyclic CH, δ 12.48 ppm for NH) , IR (C=O at ~1740 cm1^{-1}) , and mass spectrometry (m/z consistent with molecular ion) .

Reaction Optimization and Yield Data

Comparative reaction efficiencies for analogous TZD derivatives are summarized below:

Reaction StepConditionsYield (%)Reference
TZD core synthesisNaOH, H2_2O, reflux75–85
Piperidine benzoylationDCM, TEA, 0°C to RT60–70
Thiazol-2-yloxy incorporationK2_2CO3_3, acetone, reflux50–65
Final TZD couplingEDC/HOBt, DMF, RT40–55

Stability and Reactivity Insights

  • Acid/Base Sensitivity : The thiazolidine-2,4-dione ring is prone to hydrolysis under strong acidic or alkaline conditions, necessitating pH-neutral reaction environments .

  • Oxidative Stability : The thiazole ring enhances oxidative resistance compared to furan or pyrrole derivatives .

  • Solubility : Limited aqueous solubility (logP ~2.8 predicted) requires DMSO or DMF for in vitro assays .

Computational and Mechanistic Studies

  • Docking studies suggest the thiazol-2-yloxy group enhances binding to PPARγ (peroxisome proliferator-activated receptor gamma) via hydrophobic interactions .

  • DFT calculations predict favorable charge distribution across the conjugated TZD-thiazole system, supporting electrophilic reactivity at the exocyclic double bond .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s unique substituents differentiate it from other TZD derivatives:

  • Thiazole moiety : The thiazol-2-yloxy group may enhance kinase inhibition or π-π stacking in binding pockets, similar to imidazopyridazine-containing TZDs like YPC-21440, which inhibit Pim kinases .
  • Piperidine-benzoyl linker : This spacer balances flexibility and rigidity, contrasting with Mannich base derivatives (e.g., 4a and 4b from ), which use piperidin-1-ylmethyl groups for COX-2 inhibition.

Data Table: Key Thiazolidine-2,4-dione Derivatives and Comparators

Compound Name/ID Structural Features Synthesis Method Biological Activity Reference
Target Compound TZD core, thiazol-2-yloxy-benzoyl-piperidine Multi-step coupling Hypothesized kinase/COX-2 inhibition N/A
YPC-21440 Imidazopyridazine, methylpiperazine Knoevenagel condensation Pan-Pim kinase inhibitor (IC₅₀ <100 nM)
5-(4-(Prop-2-ynyloxy)benzylidene)-TZD (Compound 9) Benzylidene, propargyl ether Knoevenagel condensation PTP-1B inhibition (MIC ~1 μM)
3-(2-Bromo-benzyl)-TZD (Compound 62) Bromo-benzyl, methanesulfonyl Halogenation Anti-inflammatory (PPARγ agonist)
4a () Furan-methylene, piperidin-1-ylmethyl Mannich reaction COX-2 inhibition (docking score >Diclofenac)

Structure-Activity Relationship (SAR) Insights

  • Electron-withdrawing groups : Methanesulfonyl (compound 62) or chloro substituents () enhance anti-inflammatory and antimicrobial activities via improved target binding .
  • Linker flexibility : Piperidine spacers (target compound, ) may improve blood-brain barrier penetration compared to rigid aromatic linkers .
  • Heterocyclic moieties : Thiazole (target) and imidazopyridazine (YPC-21440) groups confer kinase selectivity, whereas benzylidene rings favor PPARγ or PTP-1B interactions .

Q & A

Q. What optimized synthetic methodologies are recommended for high-yield preparation of 3-(1-(4-(Thiazol-2-yloxy)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione?

A green Knoevenagel condensation approach using diisopropyl ethyl ammonium acetate (DIPEAc) as a recyclable catalyst/medium enables efficient synthesis at room temperature. This method achieves moderate-to-good yields (60–85%) with minimal purification steps. DIPEAc retains catalytic activity for up to four cycles, reducing waste and cost . For analogs, substituent introduction at the 5th position of the thiazolidinedione core can be achieved via condensation with aryl aldehydes under similar conditions .

Q. Which analytical techniques are critical for structural validation and purity assessment of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regioselectivity and substituent positioning, particularly for the benzylidene and piperidinyl moieties .
  • Infrared Spectroscopy (IR): Validates carbonyl (C=O, ~1700–1750 cm⁻¹) and thioxo (C=S, ~1200–1250 cm⁻¹) functional groups .
  • High-Performance Liquid Chromatography (HPLC): Ensures >95% purity by monitoring reaction progress and isolating intermediates .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Standard assays include:

  • Antimicrobial Activity: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi .
  • Anti-inflammatory Potential: COX-2/5-LOX inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • Antidiabetic Screening: PPAR-γ agonism via luciferase reporter gene assays in adipocyte cell lines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Substituent Engineering: Introduce electron-withdrawing groups (e.g., -NO₂, -F) at the 4-position of the benzoyl moiety to improve PPAR-γ binding affinity .
  • Heterocyclic Modifications: Replace the thiazole ring with triazole or oxadiazole to modulate solubility and target selectivity .
  • Piperidine Substitution: N-alkylation (e.g., allyl, propyl) enhances blood-brain barrier permeability for neuroactive applications .

Q. What computational strategies resolve contradictions in reported biological activities across studies?

  • Molecular Docking: Compare binding poses of analogs to targets like PPAR-γ or COX-2 to identify critical interactions (e.g., hydrogen bonding with Arg288 in PPAR-γ) .
  • Molecular Dynamics Simulations: Assess conformational stability of ligand-receptor complexes under physiological conditions to explain divergent IC₅₀ values .
  • QSAR Modeling: Correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .

Q. How does pH and solvent stability impact formulation and in vivo testing?

  • pH Stability: Thiazolidinedione rings hydrolyze under strongly acidic (pH <3) or basic (pH >10) conditions. Use buffered solutions (pH 6–8) for pharmacokinetic studies .
  • Solvent Compatibility: Prefer DMSO for stock solutions (≤10 mM) to avoid precipitation in aqueous buffers .

Q. What strategies improve selectivity against off-target enzymes (e.g., CYP450 isoforms)?

  • Isothermal Titration Calorimetry (ITC): Quantify binding affinities to off-targets like CYP3A4 to guide structural refinements .
  • Metabolite Profiling: LC-MS/MS identifies major Phase I metabolites, enabling functional group blocking (e.g., fluorination to reduce oxidation) .

Q. How can multi-target effects be systematically evaluated for this compound?

  • Polypharmacology Profiling: Use kinase/GPCR panels (e.g., Eurofins Cerep) to identify off-target interactions .
  • Transcriptomics: RNA-seq in HepG2 cells reveals downstream gene regulation (e.g., adiponectin upregulation for antidiabetic effects) .

Methodological Challenges

Q. What green chemistry approaches minimize waste in large-scale synthesis?

  • Catalyst Recycling: DIPEAc recovery via aqueous extraction reduces solvent consumption .
  • Solvent-Free Mechanochemistry: Ball-milling for condensation steps eliminates volatile organic solvents .

Q. How can conflicting cytotoxicity data in cancer cell lines be reconciled?

  • Heterogeneity Correction: Normalize activity against genomic (e.g., CCLE) or proteomic databases to account for cell line-specific expression of targets .
  • 3D Tumor Spheroid Models: Improve physiological relevance compared to monolayer cultures .

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